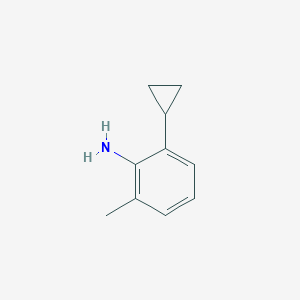

2-Cyclopropyl-6-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

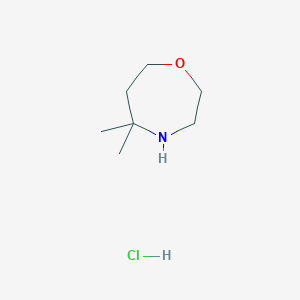

2-Cyclopropyl-6-methylaniline is a chemical compound with the molecular formula C10H13N and a molecular weight of 147.22 . It is used in various chemical reactions and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group and a methyl group attached to an aniline base. The InChI key for this compound is AYYQWKJOQXNOCC-UHFFFAOYSA-N .科学的研究の応用

Cytochrome P450-catalyzed Reactions

The study of the role of single electron transfer (SET) in P450-catalyzed N-dealkylation reactions utilized N-cyclopropyl-N-methylaniline as a probe substrate. Investigations revealed insights into the oxidative processes leading to the fragmentation of the cyclopropane ring, emphasizing the non-involvement of a SET mechanism in these reactions. The N-dealkylation via a carbinolamine intermediate formed by a C-hydroxylation mechanism was demonstrated, providing valuable knowledge for understanding the metabolic pathways of cyclopropylamines (Shaffer et al., 2002).

Antiviral Activity and Nucleoside Analogs Synthesis

A second generation of methylenecyclopropane analogs of nucleosides was synthesized and evaluated for antiviral activity. These compounds, including variations with cyclopropyl moieties, were tested against various viruses, demonstrating the potential for creating effective antiviral agents. This research expands the chemical toolbox available for developing new therapies against viral infections (Zhou et al., 2004).

Horseradish Peroxidase-catalyzed Oxidation

The oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase highlighted the fate of the cyclopropyl group in oxidative N-dealkylation. The findings from this study contribute to a deeper understanding of the enzymatic mechanisms underlying the metabolism of cyclopropylamine compounds. The insights gained are crucial for designing drugs with optimized metabolic profiles (Shaffer et al., 2001).

Enzymatic and Chemical Transformations

Research into the transformation of cyclopropyl derivatives into various bioactive molecules underscores the versatility of cyclopropylamines in synthetic chemistry. The ability to convert these compounds into molecules with significant biological activity opens new avenues for drug discovery and the study of biological mechanisms. The exploration of cyclopropylamines' reactivity and transformation potential is pivotal for advancing our understanding of their role in chemical and biological systems (Casanovas et al., 2006).

特性

IUPAC Name |

2-cyclopropyl-6-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYQWKJOQXNOCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)

![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)

![5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid](/img/structure/B2895400.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2895407.png)

![8-(pyrrolidin-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2895408.png)

![4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline](/img/structure/B2895409.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2895415.png)